molecular formula C18H14FP B14720488 Phosphine, (3-fluorophenyl)diphenyl- CAS No. 21388-29-4

Phosphine, (3-fluorophenyl)diphenyl-

Cat. No.: B14720488
CAS No.: 21388-29-4
M. Wt: 280.3 g/mol
InChI Key: VVTPGMKFNKYMSG-UHFFFAOYSA-N
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Description

Phosphine, (3-fluorophenyl)diphenyl- is an organophosphorus compound with the molecular formula C18H14FOP It is a derivative of phosphine where the phosphorus atom is bonded to one 3-fluorophenyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, (3-fluorophenyl)diphenyl- typically involves the reaction of 3-fluorophenylmagnesium bromide with diphenylphosphine chloride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:

3-Fluorophenylmagnesium bromide+Diphenylphosphine chloridePhosphine, (3-fluorophenyl)diphenyl-+MgBrCl\text{3-Fluorophenylmagnesium bromide} + \text{Diphenylphosphine chloride} \rightarrow \text{Phosphine, (3-fluorophenyl)diphenyl-} + \text{MgBrCl} 3-Fluorophenylmagnesium bromide+Diphenylphosphine chloride→Phosphine, (3-fluorophenyl)diphenyl-+MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphine, (3-fluorophenyl)diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

    Addition: The compound can add to activated alkenes, forming new carbon-phosphorus bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides can be used in the presence of a base.

    Addition: Activated alkenes and catalysts such as palladium complexes are often used.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Alkylated phosphines.

    Addition: Phosphine-alkene adducts.

Scientific Research Applications

Phosphine, (3-fluorophenyl)diphenyl- has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the field of cancer treatment.

    Industry: It is used in the development of advanced materials, including flame retardants and polymers.

Mechanism of Action

The mechanism by which phosphine, (3-fluorophenyl)diphenyl- exerts its effects depends on the specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and facilitating various chemical transformations. The molecular targets and pathways involved include:

    Coordination to Metal Centers: The phosphorus atom coordinates to transition metals, forming complexes that can activate substrates for chemical reactions.

    Electron Donation: The compound can donate electron density to the metal center, stabilizing reactive intermediates.

Comparison with Similar Compounds

Phosphine, (3-fluorophenyl)diphenyl- can be compared to other similar compounds, such as:

    Diphenylphosphine: Lacks the fluorine substituent, resulting in different electronic properties.

    Tris(3-fluorophenyl)phosphine: Contains three 3-fluorophenyl groups, leading to increased steric hindrance and different reactivity.

    Benzyl(4-fluorophenyl)phenylphosphine oxide: Contains a benzyl group and a phosphine oxide moiety, offering different applications in flame retardancy and dielectric materials.

The uniqueness of phosphine, (3-fluorophenyl)diphenyl- lies in its specific electronic and steric properties, which make it a valuable ligand in catalysis and a versatile building block in organic synthesis.

Properties

CAS No.

21388-29-4

Molecular Formula

C18H14FP

Molecular Weight

280.3 g/mol

IUPAC Name

(3-fluorophenyl)-diphenylphosphane

InChI

InChI=1S/C18H14FP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H

InChI Key

VVTPGMKFNKYMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)F

Origin of Product

United States

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